Avobenzone
Overview
Description
Avobenzone, also known as butyl methoxydibenzoylmethane, is an organic compound widely used in sunscreen formulations to absorb the full spectrum of UVA rays (320–400 nm). It is an oil-soluble ingredient that helps protect the skin from the harmful effects of ultraviolet radiation. Despite its complex photochemistry and reported lack of photostability, this compound remains a crucial component in sunscreens due to the limited availability of alternative UVA filters .
Mechanism of Action
Target of Action
Avobenzone, also known as butyl methoxydibenzoylmethane, is an organic molecule used in sunscreen products to absorb the full spectrum of UVA rays . Its primary target is ultraviolet (UV) radiation, specifically UVA I, UVA II, and UVB wavelengths . By absorbing these rays, this compound helps to protect the skin from the harmful effects of sun exposure.
Mode of Action
This compound works by absorbing UV radiation within a specific wavelength range . Upon absorption of UV light, this compound undergoes a transition from the ground state to an excited state. It then releases the absorbed energy and returns to its ground state, thereby preventing the UV radiation from penetrating the skin and causing damage .
Biochemical Pathways
By blocking uv radiation, this compound prevents the formation of free radicals and other reactive species that can damage cellular structures, including dna . This helps to prevent skin aging and the development of skin cancer .
Pharmacokinetics
Details about the pharmacokinetics of this compound are limited. Studies have shown that this compound can be systemically absorbed through the skin . The extent of absorption and its impact on bioavailability are influenced by factors such as the formulation of the sunscreen product, the amount applied, and the frequency of application .
Result of Action
The primary result of this compound’s action is the protection of the skin from the harmful effects of UV radiation. This includes prevention of sunburn, premature skin aging, and skin cancer . By absorbing UV radiation, this compound reduces the amount of UV light that reaches the skin, thereby limiting its damaging effects .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. This compound is sensitive to light and can degrade upon exposure to sunlight . To increase its stability and duration of action, photostabilizers are often added to sunscreen products containing this compound . Additionally, factors such as temperature, humidity, and the presence of water can also affect the performance of this compound .
Biochemical Analysis
Biochemical Properties
Avobenzone’s role in biochemical reactions primarily involves its interaction with ultraviolet (UV) light. Upon absorption of UVA radiation, this compound undergoes a photochemical reaction, transforming from its ground state to an excited state .
Cellular Effects
In normal human epidermal keratinocytes (NHEKs), this compound has been found to alter the genome-scale transcriptional profile. Specifically, it up-regulates 273 genes and down-regulates 274 genes at a concentration of 10 μM .
Molecular Mechanism
The molecular mechanism of this compound involves its absorption of UVA radiation and subsequent release of energy. This energy release can lead to the formation of reactive oxygen species, which can cause oxidative stress and damage to cellular components .
Temporal Effects in Laboratory Settings
This compound’s effects over time have been studied in the context of its photostability. Despite its lack of photostability, this compound is often included in sunscreen formulations due to the limited alternatives for photoprotection in the UVA region .
Transport and Distribution
This compound is lipophilic, which suggests that it may be transported and distributed within cells and tissues via lipophilic pathways .
Subcellular Localization
Given its lipophilic nature, it may be localized to lipid-rich areas of the cell .
Preparation Methods
Avobenzone is typically synthesized through a Claisen condensation reaction. The primary raw materials used are p-tert-butyl benzoate and p-methoxyacetophenone. The reaction is catalyzed by an alkaline catalyst and carried out in a nonpolar solvent such as toluene or xylene. The process involves mixing p-tert-butyl benzoate with the catalyst, adding p-methoxyacetophenone, and then heating the mixture under inert gas or vacuum conditions. The reaction mixture is then subjected to heat preservation to obtain the final this compound product .
Chemical Reactions Analysis
Avobenzone undergoes various chemical reactions, including photochemical reactions, oxidation, and isomerization. Upon exposure to UV radiation, this compound can undergo enol-keto tautomerization, leading to the formation of photoproducts. The compound is also prone to crystallization, especially in the presence of metal oxides like titanium dioxide and zinc oxide. Common reagents used in these reactions include solvents like ethanol and acetonitrile, and stabilizers such as ascorbyl palmitate to inhibit unwanted crystallization .
Scientific Research Applications
Avobenzone is extensively used in the formulation of sunscreens to provide broad-spectrum protection against UVA radiation. Its ability to absorb a wide range of UV wavelengths makes it a valuable ingredient in cosmetic products. Additionally, this compound is studied for its interactions with other sunscreen agents and its stability under various conditions. Research has also focused on improving its photostability and understanding its crystallization behavior in cosmetic formulations .
Comparison with Similar Compounds
Avobenzone is often compared with other UVA filters such as oxybenzone, octocrylene, and homosalate. While oxybenzone and octocrylene are also used in sunscreens, they differ in their absorption spectra and photostability. This compound is unique in its ability to absorb a broader range of UVA wavelengths, making it a preferred choice for broad-spectrum sunscreens. its photostability is a concern, and it often requires the addition of stabilizers to maintain its efficacy .
Similar Compounds::- Oxybenzone
- Octocrylene
- Homosalate
- Octinoxate
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFYCZVKIDDMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044829 | |
Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline] | |
Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Avobenzone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3778 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w, Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil. | |
Record name | AVOBENZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000014 [mmHg] | |
Record name | Avobenzone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3778 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ | |
Record name | Avobenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09495 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AVOBENZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol, Off-white to yellowish, crystalline powder | |
CAS No. |
70356-09-1 | |
Record name | Avobenzone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70356-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Avobenzone [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avobenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09495 | |
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Record name | Avobenzone | |
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Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)propane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.779 | |
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Record name | AVOBENZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G63QQF2NOX | |
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Record name | AVOBENZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
83.5 °C | |
Record name | AVOBENZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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